

A Comprehensive Technical Guide to 1H-Indole-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-indole-2-carbonitrile*

Cat. No.: B1309242

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. The indole nucleus, a prevalent motif in numerous natural products and pharmacologically active compounds, continues to be a focal point of medicinal chemistry.^{[1][2]} This guide provides an in-depth technical overview of **1H-indole-2-carbonitrile**, a significant derivative within the indole family.

Nomenclature and Chemical Identity

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1H-indole-2-carbonitrile**.^[3] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	1H-indole-2-carbonitrile[3]
CAS Number	36193-65-4[3]
Molecular Formula	C ₉ H ₆ N ₂ [3]
InChI	InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[3]
InChIKey	CBTITARLOCZPDU-UHFFFAOYSA-N[3]
SMILES	C1=CC=C2C(=C1)C(=CN2)C#N
Synonyms	2-Cyanoindole, Indole-2-carbonitrile[3][4]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of **1H-indole-2-carbonitrile** is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	142.16 g/mol	PubChem[3]
Monoisotopic Mass	142.053 Da	PubChem[3]
Physical Form	Solid	Sigma-Aldrich[5]
Purity	97%	Sigma-Aldrich[5]
Storage Temperature	Room temperature, under inert atmosphere	Sigma-Aldrich[5]

Synthesis and Experimental Protocols

The synthesis of **1H-indole-2-carbonitrile** can be achieved through various methods. A common and effective laboratory-scale synthesis involves the dehydration of the corresponding amide.

General Procedure for the Synthesis of 1H-Indole-2-carbonitrile from 1H-Indole-2-carboxamide

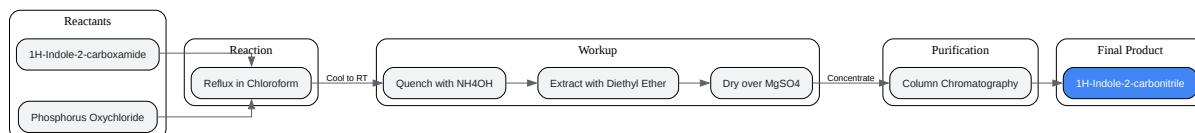
This protocol is adapted from a general method for nitrile synthesis.

Materials and Reagents:

- 1H-Indole-2-carboxamide
- Phosphorus oxychloride (POCl_3)
- Chloroform (CHCl_3)
- 25% Ammonium hydroxide (NH_4OH) aqueous solution
- Diethyl ether (Et_2O)
- Magnesium sulfate (MgSO_4)
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of 1H-indole-2-carboxamide (1.0 equivalent) in chloroform, add phosphorus oxychloride (4.0 equivalents) dropwise.
- Stir the mixture under reflux for 3 hours.
- Cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.


- Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20) as the eluent to yield **1H-indole-2-carbonitrile** as a yellow solid. [4]

Characterization Data:

- ^1H NMR (300 MHz, CDCl_3): δ = 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1 Hz, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H) ppm.[4]
- ^{13}C NMR (75 MHz, CDCl_3): δ = 137.1 (Cquat), 126.3 (Ar-CH), 126.2 (Cquat), 122.1 (Ar-CH), 121.7 (Ar-CH), 114.6 (Cquat), 114.5 (Ar-CH), 112.0 (Ar-CH), 106.0 (Cquat) ppm.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1H-indole-2-carbonitrile**.

[Click to download full resolution via product page](#)

Synthesis workflow for **1H-indole-2-carbonitrile**.

Biological and Pharmacological Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and pharmaceuticals with a wide array of biological activities.[1] Derivatives of indole are known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and other pharmacological properties.[2][6]

The 2-cyanoindole unit, in particular, is a valuable building block in the synthesis of more complex heterocyclic systems and has been identified in molecules with antagonist activity, for instance, at adrenergic receptors.^[7] While specific signaling pathways directly modulated by **1H-indole-2-carbonitrile** are not extensively detailed in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into novel drug candidates targeting a variety of biological pathways is an active area of research.

Safety Information

Based on available data, **1H-indole-2-carbonitrile** is associated with the following hazard statements:

- H302: Harmful if swallowed.^[3]
- H312: Harmful in contact with skin.^[3]
- H315: Causes skin irritation.^[3]
- H319: Causes serious eye irritation.^[3]
- H332: Harmful if inhaled.^[3]
- H335: May cause respiratory irritation.^[3]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1H-Indole-2-carbonitrile is a well-characterized indole derivative with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the nitrile group make it a valuable precursor for the development of novel, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers leveraging this important scaffold in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indole-2-carbonitrile | 36193-65-4 [sigmaaldrich.com]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1H-Indole-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309242#iupac-name-and-synonyms-for-1h-indole-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com